2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a dimethyl-3-oxopentanenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the combination of a fluorophenyl group with a dimethyl-3-oxopentanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNFSCQEZGLFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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